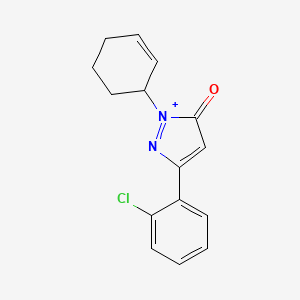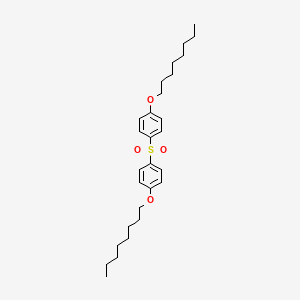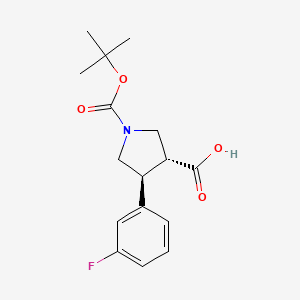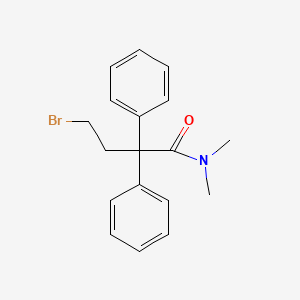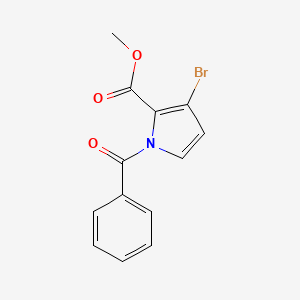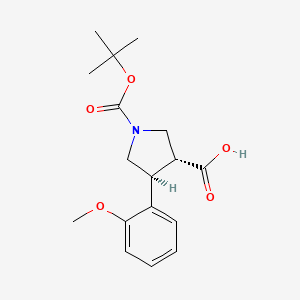
6-(R)-Clocortolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(R)-Clocortolone, also known as 6-(R)-hydroxy-11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid steroid hormone derivative of cortisone and cortisol. This hormone is found in the body naturally in small amounts and is used in various scientific research applications. It is used as an anti-inflammatory, anti-allergic, and anti-proliferative agent, and has been found to have a variety of biochemical and physiological effects.
Detaillierte Synthesemethode
Starting Materials
Cyclopentanone, 2,4-dichlorobenzene, Ethyl vinyl ether, Magnesium, Ethylmagnesium bromide, 3-Chloroperoxybenzoic acid, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Chloroform, Methanol, Water, Sodium bicarbonate, Sodium chloride
Reaction
1. Formation of 2,4-dichlorocyclopent-2-enone by reacting cyclopentanone with 2,4-dichlorobenzene in the presence of ethyl vinyl ether and magnesium., 2. Conversion of 2,4-dichlorocyclopent-2-enone to 6-chloro-2,4-cyclopentadienone by reacting with ethylmagnesium bromide., 3. Epoxidation of 6-chloro-2,4-cyclopentadienone with 3-chloroperoxybenzoic acid to form 6-chloro-2,4-cyclopentadienone epoxide., 4. Hydrolysis of 6-chloro-2,4-cyclopentadienone epoxide with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 5. Protection of the hydroxyl group in 6-chloro-2,4-cyclopentadienone-1,2-diol with acetyl chloride to form 6-chloro-2,4-cyclopentadienone-1,2-diacetate., 6. Deacetylation of 6-chloro-2,4-cyclopentadienone-1,2-diacetate with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 7. Conversion of 6-chloro-2,4-cyclopentadienone-1,2-diol to 6-(R)-Clocortolone by reacting with hydrochloric acid, sodium sulfate, chloroform, methanol, water, sodium bicarbonate, and sodium chloride.
Wissenschaftliche Forschungsanwendungen
6-(R)-Clocortolone(R)-Clocortolone is used in various scientific research applications, such as the study of inflammation, allergy, and cancer. It has been found to have anti-inflammatory, anti-allergic, and anti-proliferative properties, and has been used in the treatment of asthma, allergies, and certain types of cancer. In addition, 6-(R)-Clocortolone(R)-Clocortolone has been used in the study of gene expression, signal transduction, and cell cycle regulation.
Wirkmechanismus
The mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone is not fully understood. It is believed that 6-(R)-Clocortolone(R)-Clocortolone binds to glucocorticoid receptors, which are found in many different types of cells. This binding triggers a cascade of events, leading to the inhibition of inflammation, allergy, and cancer. It is also believed that 6-(R)-Clocortolone(R)-Clocortolone has a direct effect on gene expression and signal transduction.
Biochemische Und Physiologische Effekte
6-(R)-Clocortolone(R)-Clocortolone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 6-(R)-Clocortolone(R)-Clocortolone has been found to inhibit the production of histamine and other allergy-causing substances. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(R)-Clocortolone(R)-Clocortolone in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in laboratory experiments. In addition, its anti-inflammatory, anti-allergic, and anti-proliferative properties make it useful for studying a variety of biological processes. However, its use in laboratory experiments is limited by its ability to induce cell death in certain types of cancer cells.
Zukünftige Richtungen
There are several potential future directions for 6-(R)-Clocortolone(R)-Clocortolone research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research is needed to better understand the mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone and to identify new potential therapeutic applications. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(R)-Clocortolone(R)-Clocortolone, and to identify potential new uses for this compound.
Eigenschaften
CAS-Nummer |
1365530-49-9 |
|---|---|
Produktname |
6-(R)-Clocortolone |
Molekularformel |
C27H36ClFO5 |
Molekulargewicht |
495.028 |
IUPAC-Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Synonyme |
(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



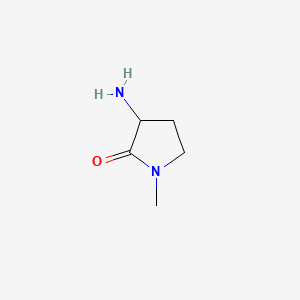
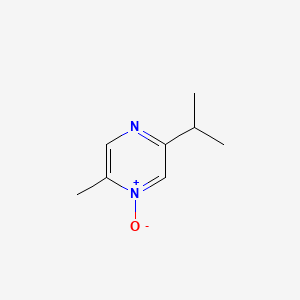
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
